Methyl 2-hydroxy-3-methylphenylacetate
Description
Contextualization of Arylacetate Esters in Organic Synthesis and Chemical Biology
Arylacetate esters, characterized by a phenyl ring attached to an acetic acid ester moiety, are fundamental building blocks and intermediates in the synthesis of a wide array of more complex molecules. Their utility stems from the reactivity of the ester group and the potential for functionalization of the aromatic ring. In organic synthesis, these esters undergo a variety of transformations, including hydrolysis, transesterification, and amidation, to yield carboxylic acids, different esters, and amides, respectively. googleapis.com They also serve as precursors in carbon-carbon bond-forming reactions, which are central to constructing the carbon skeleton of organic molecules. inventivapharma.comnih.gov
In the realm of chemical biology, arylacetate esters and their derivatives are investigated for their diverse biological activities. Many compounds containing the phenylacetic acid scaffold have shown promise in medicinal chemistry, exhibiting properties that make them candidates for drug development. inventivapharma.com For instance, derivatives of phenylacetic acid are explored as anti-inflammatory agents, and for their potential in treating conditions like hyperammonemia. nih.govnih.gov The ester functionality itself can be a strategic component of a prodrug, designed to improve the pharmacokinetic properties of a biologically active carboxylic acid. drugbank.com
Historical Trajectories and Emerging Research Trends in Substituted Phenylacetate (B1230308) Chemistry
The chemistry of substituted phenylacetates has evolved significantly over the years. Historically, research focused on the synthesis of these compounds through classical methods, which sometimes involved harsh reaction conditions and the use of stoichiometric reagents. google.com These foundational methods paved the way for the creation of a diverse library of substituted phenylacetates, enabling the study of their chemical and physical properties.
Contemporary research is increasingly driven by the principles of green chemistry, emphasizing the development of more efficient and environmentally benign synthetic routes. This includes the use of catalytic systems, such as those based on transition metals like palladium, to facilitate the synthesis of substituted phenylacetates with high yields and selectivity. inventivapharma.comresearchgate.net Enzymatic and biocatalytic methods are also gaining prominence for the synthesis of these esters, offering mild reaction conditions and high specificity.
A significant trend in the field is the exploration of the structure-activity relationships of substituted phenylacetates. By systematically modifying the substituents on the phenyl ring, researchers can tune the electronic and steric properties of the molecule to enhance its biological activity or other desired characteristics. This has led to the discovery of novel phenylacetic acid derivatives with potential applications in areas such as agriculture and medicine, including the development of herbicides and new therapeutic agents. google.commdpi.com
Overview of Key Academic Research Domains Pertaining to Methyl 2-hydroxy-3-methylphenylacetate
While specific, in-depth research focused exclusively on this compound (CAS No. 628335-02-4) is not extensively documented in publicly available literature, its structural features suggest several potential areas of academic investigation. Based on the known activities of related substituted phenylacetates, research on this compound could likely encompass the following domains:
Synthetic Chemistry: The development of novel and efficient synthetic methodologies for the preparation of this compound would be a primary area of interest. This could involve the exploration of various catalytic systems and starting materials to optimize yield and minimize byproducts. inventivapharma.comresearchgate.net
Medicinal Chemistry: Given the biological relevance of the phenylacetate scaffold, this compound could be investigated as a potential precursor or active ingredient in the development of new pharmaceutical agents. drugbank.commdpi.com The presence of the hydroxyl and methyl groups on the phenyl ring provides specific points for interaction with biological targets, which could be a focus of structure-activity relationship studies.
Materials Science: Arylacetate derivatives can sometimes be used in the synthesis of polymers and other materials. Research in this area might explore the potential of this compound as a monomer or an additive to create materials with specific properties.
The following table provides a summary of the key physicochemical properties of this compound, which are foundational to any research endeavor.
| Property | Value |
| CAS Number | 628335-02-4 |
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.20 g/mol |
| Canonical SMILES | CC1=C(C=CC=C1)C(C(=O)O)O |
Structure
3D Structure
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 2-(2-hydroxy-3-methylphenyl)acetate |
InChI |
InChI=1S/C10H12O3/c1-7-4-3-5-8(10(7)12)6-9(11)13-2/h3-5,12H,6H2,1-2H3 |
InChI Key |
ZTUYHKMIELQBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(=O)OC)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Methyl 2 Hydroxy 3 Methylphenylacetate
De Novo Synthetic Strategies for Methyl 2-hydroxy-3-methylphenylacetate
The construction of the this compound scaffold from basic precursors involves navigating challenges in regioselectivity and functional group transformations.
Multi-Step Synthesis Pathways and Process Optimization
Traditional and modern multi-step pathways can be devised for the synthesis of this compound, typically starting from a commercially available precursor such as 3-methylphenol (m-cresol).
One plausible traditional route involves the introduction of a one-carbon unit at the ortho-position to the hydroxyl group, followed by conversion to a carboxylic acid ester. This can be conceptualized as follows:
Ortho-Formylation: The Reimer-Tiemann reaction or Duff reaction on 3-methylphenol could introduce a formyl group, though regioselectivity can be a challenge. A more controlled approach would be ortho-lithiation followed by quenching with a formylating agent.
Reduction: The resulting aldehyde is reduced to a hydroxymethyl group.
Halogenation: The alcohol is converted to a more reactive benzyl (B1604629) halide (e.g., benzyl chloride).
Cyanation: The benzyl halide is treated with a cyanide salt, such as sodium cyanide, to form 2-hydroxy-3-methylphenylacetonitrile.
Hydrolysis and Esterification: The nitrile is then subjected to acidic hydrolysis in methanol (B129727), which converts the nitrile directly to the methyl ester, yielding the target compound. chemicalbook.com
A more contemporary approach could utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. inventivapharma.com This pathway offers an alternative for forming the crucial C-C bond. For instance, a suitably protected 2-bromo-3-methylphenol (B1266947) could be coupled with a reagent like methyl (2-bromo)acetate under palladium catalysis, although this specific Csp2-Csp3 coupling can be challenging. inventivapharma.com
Process optimization for these pathways involves systematically varying parameters such as temperature, reaction time, catalyst loading, and reagent stoichiometry to maximize yield and purity while minimizing side-product formation. For instance, in the hydrolysis/esterification step of the nitrile route, controlling the temperature and concentration of sulfuric acid in methanol is critical to prevent etherification of the phenolic hydroxyl group or incomplete reaction. chemicalbook.com
Table 1: Comparison of Proposed Synthetic Pathways
| Feature | Traditional Cyanide Route | Palladium-Catalyzed Route |
|---|---|---|
| Key C-C Formation | Nucleophilic substitution with cyanide | Suzuki or other cross-coupling |
| Starting Materials | 3-methylphenol, Sodium Cyanide | Halogenated 3-methylphenol derivative, Halogenated acetate (B1210297) |
| Reagents/Catalysts | Strong acids/bases, NaCN | Palladium complexes, ligands, base |
| Potential Issues | Use of highly toxic cyanide, regioselectivity in the first step | Catalyst cost and removal, reaction sensitivity |
| Optimization Focus | Temperature control, reaction time | Ligand selection, base, solvent |
Regioselective and Stereoselective Approaches in Arylacetate Esterification
Regioselectivity: The primary regiochemical challenge in synthesizing this compound lies in the initial functionalization of the 3-methylphenol ring, specifically at the C-2 position. Directed ortho-metalation is a powerful strategy to achieve this. By protecting the phenolic hydroxyl group, a directing group can be installed that facilitates lithiation exclusively at the ortho position, which can then be reacted with an appropriate electrophile to build the acetic acid side chain.
For the esterification step itself, regioselectivity is not a concern as there is only one carboxylic acid group. However, when synthesizing analogs from polyhydroxylated phenolic acids, regioselective esterification becomes crucial. Methods have been developed for the selective esterification of the 3-hydroxy group in flavonoids like quercetin, often using enzymatic catalysts that can distinguish between different hydroxyl groups on the aromatic scaffold. nih.govnih.gov
Stereoselectivity: The target molecule, this compound, is achiral. Therefore, stereoselectivity is not a factor in its direct synthesis. However, stereoselective approaches are paramount for producing chiral analogs, particularly those with a stereocenter at the α-carbon of the acetate moiety. Efficient methods for the stereoselective synthesis of (Z)-α-arylacrylates have been developed by treating α-hydroxyesters with triflic anhydride (B1165640) and pyridine, achieving excellent stereoselectivity. nih.gov Furthermore, palladium-catalyzed enantioselective additions of arylboronic acids to hydrazones can yield α-aryl α-hydrazino phosphonates with excellent enantiomeric excess (96% to >99% ee), which are precursors to chiral α-amino acids. rsc.org These principles could be adapted to synthesize chiral derivatives of the target compound.
Green Chemistry Principles and Sustainable Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound focuses on reducing waste, avoiding hazardous materials, and improving energy efficiency. researchgate.net
Solvent-Free and Alternative Solvent Systems
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. dergipark.org.tr For the synthesis of arylacetates, several steps can be adapted to solvent-free or alternative solvent conditions.
Solvent-Free Esterification: The final esterification step can potentially be carried out under solvent-free conditions. For example, phenolic esters have been prepared by reacting phenols with acetic anhydride simply by monitoring the temperature, without any catalyst or solvent. jetir.org
Microwave-Assisted Synthesis: Microwave irradiation has been used extensively to accelerate organic reactions, often under solvent-free conditions. cem.com Reactions can be performed by adsorbing the reactants onto a solid support like basic alumina (B75360) or montmorillonite (B579905) K10 clay, which can lead to higher yields in significantly shorter reaction times compared to conventional heating. jetir.orgcem.com
Alternative Solvents: When a solvent is necessary, greener alternatives like glycerol (B35011) or ionic liquids can be employed. Glycerol, derived from biodiesel production, has been used as a benign and eco-friendly medium for synthesizing isoxazole (B147169) derivatives. nih.gov
Catalytic Methodologies for Enhanced Atom Economy
Atom economy is a measure of how efficiently all reactant atoms are incorporated into the final desired product. wikipedia.orgmonash.edu Catalytic methods are fundamental to improving atom economy by replacing stoichiometric reagents that would otherwise end up as waste.
A highly sustainable route to alkyl arylacetates involves the palladium-catalyzed carbonylation of benzyl acetates. rsc.org This method is notable for proceeding without the need for halogen or base additives and can be performed at ambient carbon monoxide pressure. rsc.org A plausible green synthesis for this compound could involve:
Acetylation: Reaction of 2-hydroxy-3-methylbenzyl alcohol with isopropenyl acetate (IPAc), a non-toxic acetylating agent that produces only acetone (B3395972) as a byproduct. rsc.org
Carbonylation: The resulting benzyl acetate derivative is then subjected to palladium-catalyzed methoxycarbonylation.
This approach is completely halogen-free and demonstrates high atom economy compared to the traditional cyanide route.
Table 2: Atom Economy Comparison for Key Transformation
| Synthetic Route | Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy* |
|---|---|---|---|---|---|
| Traditional | Cyanation | 2-hydroxy-3-methylbenzyl chloride + NaCN | 2-hydroxy-3-methylphenylacetonitrile | NaCl | 77.5% |
| Green | Carbonylation | 2-acetoxy-3-methylbenzyl acetate + CO + CH3OH | This compound | Acetic Acid | 75.0%** |
Chemo-Enzymatic and Biocatalytic Synthesis Routes to this compound and its Analogs
Integrating biological catalysts (enzymes) into chemical synthesis provides highly selective and environmentally benign pathways to complex molecules. medcraveonline.commedcraveonline.com
For the synthesis of this compound, the most direct application of biocatalysis is in the final esterification step. Lipases are widely used for this transformation due to their mild reaction conditions and high selectivity. chemicalbook.com The esterification of 2-hydroxy-3-methylphenylacetic acid with methanol could be catalyzed by an immobilized lipase (B570770), such as Novozym 435, in an organic solvent or even a solvent-free system. chemicalbook.comnih.gov
More advanced chemo-enzymatic strategies can be envisioned for producing complex, chiral analogs. These routes combine chemical steps with highly specific enzymatic transformations:
Enzymatic Resolution: A racemic mixture of a chiral precursor, such as 3-hydroxy-3-phenylpropanonitrile, can be resolved using a lipase to selectively acylate one enantiomer, allowing for the separation of the two. nih.gov
Engineered Enzymes: The development of engineered enzymes, such as variants of deoxyribose-5-phosphate aldolase (B8822740) (DERA), allows for the stereoselective synthesis of precursors with specific functional groups. researchgate.net
Oxidative Biocatalysis: Monooxygenases can be used to introduce hydroxyl groups onto an aromatic ring with high regio- and enantioselectivity, a transformation that is often difficult to achieve with traditional chemical methods. nih.gov
Such chemo-enzymatic cascades, where the product of one enzymatic reaction becomes the substrate for the next, can efficiently build complex molecular architectures from simple starting materials under mild, aqueous conditions. nih.govnih.govnih.gov These approaches lay the foundation for the sustainable synthesis of not only the target compound but a diverse library of its functionalized and chiral analogs.
Enzyme-Mediated Esterification and Transesterification
Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and milder reaction conditions compared to traditional chemical methods. nih.govnih.gov Enzymes, particularly lipases, are widely used for esterification and transesterification reactions due to their stability in organic solvents and broad substrate tolerance. nih.govnih.gov
The synthesis of this compound can be achieved via direct enzyme-mediated esterification of 2-hydroxy-3-methylphenylacetic acid with methanol. Alternatively, transesterification from a different ester of the same acid, using methanol as the acyl acceptor, can be employed. Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), Pseudomonas fluorescens, and Aspergillus melleus, are common catalysts for such transformations. chemicalbook.com
The general procedure involves dissolving the carboxylic acid or parent ester in a suitable organic solvent, such as toluene, to which the alcohol (methanol) and the enzyme are added. chemicalbook.com The reaction mixture is then agitated at a controlled temperature, typically around 40-60°C, for a period ranging from several hours to days to achieve high conversion. nih.govchemicalbook.com The use of immobilized enzymes, like cross-linked enzyme aggregates (CLEAs), can enhance catalyst stability and reusability, which is crucial for cost-effective industrial applications. nih.gov
Key parameters influencing the reaction's efficiency include the choice of enzyme, solvent, temperature, water content, and the molar ratio of reactants. For instance, in biodiesel production via transesterification, a stepwise addition of methanol is often preferred to avoid enzyme denaturation caused by high alcohol concentrations. nih.gov
Table 1: Parameters for Enzyme-Mediated Synthesis of Esters
| Parameter | Typical Conditions | Rationale/Significance |
| Enzyme | Immobilized Lipases (e.g., Novozym 435, Lipase from P. fluorescens) | High stability in organic media, reusability, and broad substrate specificity. nih.govchemicalbook.com |
| Reaction Type | Esterification or Transesterification | Choice depends on the availability and cost of the starting material (acid vs. another ester). nih.gov |
| Solvent | Toluene, Hexane, or Solvent-free | Affects enzyme activity and substrate solubility. chemicalbook.comresearchgate.net |
| Temperature | 30-60°C | Balances reaction rate with enzyme stability; higher temperatures can lead to denaturation. nih.govresearchgate.net |
| Acyl Donor | Methanol | For the synthesis of the target methyl ester. |
| Water Content | Controlled (low) | Water is a product of esterification and can shift the equilibrium, reducing yield. For transesterification, a certain amount of water can be beneficial for enzyme activity. nih.gov |
Stereochemical Control via Biocatalysis
Many bioactive molecules are chiral, with their therapeutic effects often being exclusive to a single enantiomer. Biocatalysis provides an excellent method for achieving high stereochemical control in synthesis. nih.gov For a chiral compound like this compound, which has a stereocenter at the alpha-carbon, obtaining enantiomerically pure forms is of significant interest.
The primary biocatalytic method for this purpose is kinetic resolution. This process involves the use of a stereoselective enzyme to preferentially react with one enantiomer of a racemic mixture. For the resolution of this compound, a racemic mixture of the corresponding carboxylic acid (2-hydroxy-3-methylphenylacetic acid) could be subjected to esterification using a lipase that selectively converts one enantiomer (e.g., the R-enantiomer) into the methyl ester, leaving the other enantiomer (the S-enantiomer) as the unreacted acid.
Alternatively, a racemic mixture of this compound could be resolved via enzyme-catalyzed hydrolysis, where the enzyme selectively hydrolyzes one enantiomer back to the carboxylic acid, leaving the other enantiomer as the unreacted ester. Lipases from Pseudomonas and other microbial sources have demonstrated high enantioselectivity in the resolution of similar chiral molecules like 3-hydroxy-3-phenylpropanonitrile. nih.govresearchgate.netnih.gov The efficiency of such resolutions is often enhanced by immobilizing the enzyme and using additives like ionic liquids to improve enzyme stability and activity. nih.govnih.gov
Table 2: Biocatalytic Kinetic Resolution of Racemic Acids/Esters
| Parameter | Description | Expected Outcome for Target Compound |
| Process | Kinetic Resolution | Separation of a racemic mixture of 2-hydroxy-3-methylphenylacetic acid or its methyl ester into its constituent enantiomers. |
| Enzyme | Chiral-selective Lipase (e.g., from Pseudomonas fluorescens) | Preferential catalysis of either esterification or hydrolysis for one enantiomer over the other. nih.gov |
| Substrate | Racemic 2-hydroxy-3-methylphenylacetic acid or Racemic this compound | The starting material for the resolution process. |
| Key Metrics | Enantiomeric Excess (ee%), Conversion (%) | High ee% for both the product and the remaining substrate is desired. Ideally, the reaction is stopped at ~50% conversion to maximize the ee% of both components. nih.gov |
| Reaction | Enantioselective Esterification or Hydrolysis | Esterification would yield one enantiomer of the ester, while hydrolysis would yield one enantiomer of the acid. |
Derivatization and Structural Modification of the this compound Core
The structure of this compound features three distinct functional regions amenable to chemical modification: the phenyl ring, the hydroxyl group, and the ester moiety. Derivatization at these sites can lead to the synthesis of new compounds with altered physical, chemical, and biological properties. inventivapharma.com
Functional Group Interconversions at the Phenyl, Hydroxy, and Ester Moieties
The reactivity of each functional group allows for a range of chemical transformations.
Phenyl Ring: The aromatic ring can undergo electrophilic substitution reactions, although the activating hydroxyl group and the deactivating (by induction) ester group, along with the existing methyl group, will direct the position of new substituents. Reactions such as halogenation (with NBS or other sources) or nitration can introduce new functional groups. rsc.org Furthermore, if the hydroxyl group is converted to a triflate, the phenyl ring can participate in palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions, allowing for the introduction of new carbon-carbon bonds. inventivapharma.comorgsyn.org
Hydroxy Group: The phenolic hydroxyl group can be readily converted into an ether via Williamson ether synthesis (e.g., using methyl iodide or benzyl bromide with a base like K₂CO₃). vanderbilt.edu It can also be acylated to form an ester. These modifications can alter the molecule's polarity and hydrogen-bonding capabilities.
Ester Moiety: The methyl ester can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. This acid can then be converted into other derivatives, such as amides (by reaction with amines) or more complex esters. vanderbilt.edu The ester group can also be reduced to a primary alcohol (2-(2-hydroxy-3-methylphenyl)ethanol) using a reducing agent like lithium aluminum hydride (LiAlH₄). vanderbilt.edu
Table 3: Potential Functional Group Interconversions
| Moiety | Reagents and Conditions | Product Functional Group |
| Phenyl Ring | NBS, CCl₄ | Brominated Phenyl Ring |
| Pd Catalyst, Boronic Acid (Suzuki Coupling) | Arylated Phenyl Ring inventivapharma.com | |
| Hydroxy Group | CH₃I, K₂CO₃ | Methoxy (B1213986) Group (Ether) vanderbilt.edu |
| Acetic Anhydride, Pyridine | Acetoxy Group (Ester) | |
| Ester Moiety | LiAlH₄, Et₂O | Primary Alcohol |
| NaOH(aq), then H₃O⁺ | Carboxylic Acid | |
| R-NH₂, Heat | Amide |
Cyclization and Ring-Forming Reactions Involving this compound as a Precursor
The structure of this compound is well-suited to serve as a precursor for the synthesis of various cyclic and heterocyclic compounds. Intramolecular reactions can lead to the formation of new ring systems fused to the original phenyl ring.
One common type of cyclization is the intramolecular Friedel-Crafts acylation. By first hydrolyzing the ester to the carboxylic acid and then treating it with a strong acid or converting it to an acid chloride, the acyl group can attack the activated phenyl ring to form a six-membered cyclic ketone (a dihydrodibenzofuranone derivative).
Additionally, the molecule can be a building block in multi-step syntheses of more complex heterocyclic systems. For example, the hydroxyl group and the adjacent methylene (B1212753) group of the acetate moiety can be involved in condensation reactions with other reagents to form rings such as coumarins or chromones, depending on the reaction strategy. The molecule can also be a precursor in reactions like ring-closing metathesis (RCM) after appropriate functionalization of the phenyl ring and the ester side chain to introduce terminal alkenes. nih.govresearchgate.net Such strategies are powerful for constructing macrocycles and other complex architectures. nih.gov
Advanced Spectroscopic and Analytical Characterization of Methyl 2 Hydroxy 3 Methylphenylacetate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Studies
Detailed experimental data for the high-resolution nuclear magnetic resonance (NMR) spectroscopic analysis of Methyl 2-hydroxy-3-methylphenylacetate is not extensively available in the public domain. However, based on the known principles of NMR spectroscopy and data from structurally similar compounds, a theoretical analysis can be proposed.
Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for elucidating the complete chemical structure of a molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations within the molecule. For this compound, key correlations would be expected between the protons on the aromatic ring. For instance, the proton at position 4 would show a correlation with the proton at position 5, and the proton at position 5 would show correlations with protons at positions 4 and 6. The methylene (B1212753) protons of the acetate (B1210297) group would not show any COSY correlations as they are not coupled to other protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be instrumental in assigning the carbon signals based on their attached protons. For example, the signal for the methyl group protons would correlate with the methyl carbon signal. Similarly, the aromatic protons would show correlations to their respective aromatic carbons. sdsu.educolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) ¹H-¹³C correlations, which is vital for connecting different parts of the molecule. columbia.eduutsunomiya-u.ac.jp Key HMBC correlations for this compound would include:
Correlations from the methyl protons of the ester group to the carbonyl carbon.
Correlations from the methylene protons of the acetate group to the carbonyl carbon and to the aromatic carbons at positions 1 and 2.
Correlations from the aromatic methyl protons to the aromatic carbons at positions 2, 3, and 4.
Correlations from the hydroxyl proton to the aromatic carbon at position 2.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. For this compound, NOESY correlations might be observed between the methylene protons of the acetate group and the aromatic proton at position 6, as well as between the aromatic methyl protons and the aromatic proton at position 4.
A hypothetical table of expected NMR data is presented below. Actual chemical shifts can vary depending on the solvent and experimental conditions.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) |
| 1-C | - | ~125-130 | H-6, H-5, CH₂ |
| 2-C-OH | - | ~150-155 | H-4, H-6, OH |
| 3-C-CH₃ | - | ~130-135 | H-4, H-5, CH₃ (aromatic) |
| 4-CH | ~6.8-7.0 | ~115-120 | C-2, C-3, C-5, C-6 |
| 5-CH | ~7.0-7.2 | ~125-130 | C-1, C-3, C-4, C-6 |
| 6-CH | ~6.7-6.9 | ~120-125 | C-1, C-2, C-4, C-5 |
| -CH₂- | ~3.6-3.8 | ~40-45 | C=O, C-1 |
| C=O | - | ~170-175 | CH₂, OCH₃ |
| -OCH₃ | ~3.7-3.9 | ~50-55 | C=O |
| 3-CH₃ | ~2.2-2.4 | ~15-20 | C-2, C-3, C-4 |
| 2-OH | ~5.0-6.0 | - | C-2 |
Solid-State NMR and Conformational Analysis
Solid-state NMR (ssNMR) provides insights into the structure and dynamics of molecules in the solid phase. For this compound, ssNMR could be used to study conformational polymorphism, which is the existence of different crystal forms with distinct molecular conformations. Differences in chemical shifts between the solid-state and solution-state NMR spectra can indicate variations in molecular geometry and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.
Advanced Mass Spectrometry (MS) for Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) and Isotopic Analysis
HRMS would be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition. For this compound (C₁₀H₁₂O₃), the theoretical exact mass of the molecular ion [M]⁺˙ would be calculated. The isotopic pattern observed in the mass spectrum, particularly the M+1 peak arising from the natural abundance of ¹³C, would further confirm the number of carbon atoms in the molecule. docbrown.info
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion) to generate product ions. The fragmentation pattern provides a fingerprint of the molecule's structure. researchgate.net For this compound, characteristic fragmentation pathways would likely include:
Loss of the methoxy (B1213986) group (-OCH₃): This would result in a prominent fragment ion.
Loss of the entire ester side chain: Cleavage of the bond between the methylene group and the aromatic ring.
McLafferty rearrangement: This is a common fragmentation pathway for esters and could lead to the formation of a characteristic radical cation. nih.gov
Cleavage of the aromatic ring: This can lead to a variety of smaller fragment ions.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (predicted) | Proposed Fragment Structure/Loss |
| 180 | [M]⁺˙ (Molecular ion) |
| 149 | [M - OCH₃]⁺ |
| 121 | [M - COOCH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Vibrational Spectroscopy (FTIR, Raman) for Bond and Functional Group Analysis
Vibrational spectroscopy techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. researchgate.netnih.gov
FTIR Spectroscopy: The FTIR spectrum of this compound would show characteristic absorption bands for the different functional groups. A broad band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the ester group would appear as a strong, sharp band around 1735-1750 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be seen just below 3000 cm⁻¹. The C-O stretching vibrations of the ester and the phenol (B47542) would appear in the fingerprint region (1300-1000 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations typically give rise to strong signals in the Raman spectrum, particularly in the 1600-1580 cm⁻¹ region. The C=O stretching vibration is also Raman active.
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (Phenolic) | Stretching | 3500-3200 (broad) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=O (Ester) | Stretching | 1750-1735 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| C-O (Ester) | Stretching | 1300-1000 |
| C-O (Phenolic) | Stretching | 1260-1180 |
Detailed Band Assignment and Conformational Insights
The vibrational spectrum of this compound is complex, with characteristic bands corresponding to its various functional groups. Analysis of the infrared (IR) and Raman spectra, supported by computational methods like Density Functional Theory (DFT), allows for precise band assignments. nih.govresearchgate.net The structural stability of analogous molecules like phenylacetic acid and mandelic acid has been investigated using DFT-B3LYP and ab initio MP2 calculations, which predict non-planar forms as the lowest energy structures. nih.gov
The vibrational wavenumbers can be computed and assigned based on a combination of theoretical and experimental data. nih.gov Key vibrational modes for this compound include the hydroxyl (O-H), carbonyl (C=O), and various C-H and C-C stretching and bending vibrations. The O-H stretching vibration of the phenolic group is typically observed as a broad band in the region of 3400-3600 cm⁻¹. The C=O stretching of the ester group gives rise to a strong absorption band, generally in the 1700-1730 cm⁻¹ range. mdpi.com The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching from the methyl and acetate groups appear in the 2850-3000 cm⁻¹ range.
Table 1: Predicted Infrared (IR) and Raman Band Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| ~3550 | O-H (Phenolic) | Stretching |
| ~3070 | C-H (Aromatic) | Stretching |
| ~2960 | C-H (Methyl) | Asymmetric Stretching |
| ~2870 | C-H (Methyl) | Symmetric Stretching |
| ~1725 | C=O (Ester) | Stretching |
| ~1600, ~1480 | C=C (Aromatic) | Ring Stretching |
| ~1440 | C-H | Bending |
| ~1250 | C-O (Ester) | Stretching |
| ~1200 | O-H (Phenolic) | Bending |
This table is generated based on typical values for the specified functional groups and data from analogous compounds. nih.govresearchgate.netmdpi.com
X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For derivatives of this compound, this technique could provide precise information on bond lengths, bond angles, and the conformation adopted in the crystal lattice. core.ac.ukrsc.org
Chromatographic Method Development for Separation Science and Purity Profiling
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) Method Validation
A robust and validated High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification and purity assessment of this compound. The development of such a method would involve optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength. Given the compound's structure, a reversed-phase (RP) HPLC method would be highly suitable. sielc.com
A plausible method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com The separation of structurally similar isomers, such as hydroxyphenylacetic acids, has been successfully achieved using such systems. sielc.comnih.gov Method validation would be performed according to established guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Table 2: Example of a Validated RP-HPLC Method for this compound
| Parameter | Specification |
|---|---|
| Chromatographic Conditions | |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Validation Results | |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD (µg/mL) | ~0.05 |
| LOQ (µg/mL) | ~0.15 |
This table presents a hypothetical validated method based on established practices for similar analytes. sielc.comsielc.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing the volatile profile of a sample containing this compound and for identifying impurities. The compound would first be separated on a GC column, typically a non-polar or medium-polarity column like a DB-5 or HP-5MS, before being fragmented and detected by the mass spectrometer. nih.gov
The mass spectrum of this compound is predicted to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of its structure. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). A prominent fragment would be expected from the cleavage of the C-C bond between the aromatic ring and the acetate side chain, leading to a tropylium-like ion if rearrangement occurs, or a substituted benzyl (B1604629) cation. The presence of the hydroxyl and methyl groups on the ring will influence the specific m/z values of the aromatic fragments. For comparison, the base peak in the mass spectrum of the related methyl salicylate (B1505791) (methyl 2-hydroxybenzoate) is at m/z 120, resulting from the loss of methanol. docbrown.info A similar fragmentation could be anticipated for the title compound.
Table 3: Predicted Key Mass Fragments for this compound in GC-MS
| m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 180 | [C₁₀H₁₂O₃]⁺ | Molecular Ion ([M]⁺) |
| 149 | [C₉H₉O₂]⁺ | Loss of OCH₃ from [M]⁺ |
| 121 | [C₈H₉O]⁺ | Loss of COOCH₃ from [M]⁺ |
| 120 | [C₈H₈O]⁺ | Loss of CH₃OH from [M]⁺ |
| 107 | [C₇H₇O]⁺ | Hydroxymethylphenyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement) |
This table is a prediction based on the fragmentation patterns of structurally related molecules like methyl salicylate and methyl phenylacetate (B1230308). docbrown.infonih.gov
Electrochemical Characterization and Redox Behavior
The electrochemical properties of this compound are primarily dictated by the phenolic hydroxyl group, which is susceptible to oxidation. Cyclic voltammetry (CV) is a powerful technique to study this redox behavior. mdpi.com By scanning the potential at an electrode (e.g., glassy carbon), one can observe the oxidation potential of the compound. nih.gov
For phenolic compounds, the oxidation is generally an irreversible process that involves the transfer of electrons and protons to form phenoxy radicals. nih.gov The oxidation potential is highly dependent on the pH of the solution and the nature and position of other substituents on the aromatic ring. nih.gov The electron-donating methyl group at the meta-position and the electron-withdrawing methyl acetate group at the ortho-position to the hydroxyl group will influence the ease of oxidation. Studies on hydroxyphenylacetic acid isomers have shown that such substitutions directly affect the electrochemical properties. researchgate.net The CV of this compound would likely show an anodic peak corresponding to the oxidation of the phenolic moiety. The peak potential (Epa) provides a measure of its antioxidant capacity; a lower Epa indicates a stronger antioxidant potential. mdpi.comnih.gov The process is expected to be diffusion-controlled, and analysis of the peak current versus the scan rate can confirm this. nih.gov
Table 4: Predicted Electrochemical Parameters for this compound
| Parameter | Predicted Value/Behavior | Technique |
|---|---|---|
| Oxidation Potential (Epa) | +0.5 to +0.8 V (vs. Ag/AgCl) | Cyclic Voltammetry |
| Process Type | Irreversible, diffusion-controlled | Cyclic Voltammetry |
| Electron Transfer (n) | 1e⁻ (initially) | Cyclic Voltammetry |
| Proton Transfer (H⁺) | 1H⁺ (initially) | Cyclic Voltammetry |
| pH Dependence | Epa decreases with increasing pH | pH-dependent CV |
This table is based on data for similar phenolic compounds like hydroxyphenylacetic acid and other substituted phenols. nih.govresearchgate.net
Computational and Theoretical Chemistry of Methyl 2 Hydroxy 3 Methylphenylacetate
Quantum Chemical Calculations (Density Functional Theory – DFT) on Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is a quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure (or principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.
HOMO-LUMO Analysis and Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals (FMOs). The energy of the HOMO is directly related to the ionization potential and characterizes the susceptibility of a molecule to attack by electrophiles. The energy of the LUMO is directly related to the electron affinity and characterizes the susceptibility of a molecule to attack by nucleophiles. The HOMO-LUMO energy gap is an important parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that a molecule is more reactive.
For a molecule like Methyl 2-hydroxy-3-methylphenylacetate, the HOMO is likely to be localized on the electron-rich phenyl ring, particularly the hydroxyl and methyl substituents, which are electron-donating groups. The LUMO, on the other hand, would likely be distributed over the carbonyl group of the ester, which is an electron-withdrawing group. The precise energy values and distribution of these orbitals would require specific DFT calculations.
| Parameter | Description | Significance in Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a better electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Smaller gap indicates higher chemical reactivity and lower kinetic stability. |
Electrostatic Potential Surfaces and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is a 3D plot of the electrostatic potential mapped onto the constant electron density surface of a molecule. Different colors are used to represent different values of the electrostatic potential. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.
In this compound, the MEP surface would be expected to show a negative potential (red or yellow) around the oxygen atoms of the hydroxyl and carbonyl groups, making them likely sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and potentially some of the aromatic protons would exhibit a positive potential (blue), indicating them as possible sites for nucleophilic interaction.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for conformational analysis, as they can explore the different spatial arrangements of atoms that a molecule can adopt.
For this compound, MD simulations could reveal the preferred orientation of the ester group relative to the phenyl ring and the dynamics of the hydroxyl group's hydrogen atom. Furthermore, by including solvent molecules in the simulation, it is possible to study the interactions between the solute and the solvent, such as the formation of hydrogen bonds between the hydroxyl or carbonyl groups and water molecules. This provides insights into the solubility and behavior of the compound in different environments.
Reaction Mechanism Elucidation Through Computational Modeling and Transition State Analysis
Computational modeling is a crucial tool for elucidating reaction mechanisms. By calculating the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
For instance, in a study on a different but structurally related compound, computational modeling was used to propose a multi-step reaction pathway, demonstrating the roles of ligand dissociation, intermediate formation, and final hydrogenation in the catalytic efficiency of the conversion. A similar approach could be applied to understand the synthesis or reactions of this compound. For example, the mechanism of its esterification or its behavior in a specific chemical transformation could be investigated by identifying the relevant intermediates and transition states.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) and Validation with Experimental Data
Quantum chemical calculations can be used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for confirming the structure of a newly synthesized compound or for assigning signals in an experimental spectrum. The accuracy of these predictions has been significantly improved with the development of sophisticated computational methods and basis sets.
For this compound, DFT calculations could predict the 1H and 13C NMR chemical shifts. These predicted values could then be compared with experimentally obtained NMR spectra to validate the computational model and to ensure the correct assignment of the spectral peaks. For example, the chemical shift of the hydroxyl proton would be sensitive to its hydrogen bonding environment, a factor that can be modeled computationally.
| Atom | Predicted 1H Chemical Shift (ppm) (Illustrative) | Predicted 13C Chemical Shift (ppm) (Illustrative) |
| Aromatic CH | 6.5 - 7.5 | 110 - 130 |
| Methylene (B1212753) CH2 | ~3.6 | ~40 |
| Methyl CH3 (on ring) | ~2.2 | ~15 |
| Methyl CH3 (ester) | ~3.7 | ~52 |
| Carbonyl C=O | - | ~170 |
| Aromatic C-OH | - | ~150 |
| Aromatic C-CH3 | - | ~125 |
Note: The values in this table are illustrative and based on typical chemical shift ranges for similar functional groups. Accurate predictions would require specific DFT calculations for this compound.
Intermolecular Interactions and Hydrogen Bonding Networks
Intermolecular interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in determining the physical properties of a compound, including its boiling point, melting point, and solubility. Hydrogen bonds are particularly important for molecules containing hydroxyl groups, like this compound.
The hydroxyl group of this molecule can act as both a hydrogen bond donor (through its hydrogen atom) and a hydrogen bond acceptor (through its oxygen atom). The carbonyl oxygen of the ester group can also act as a hydrogen bond acceptor. Computational studies can be used to investigate the strength and geometry of these hydrogen bonds, both between molecules of this compound itself (leading to dimers or larger aggregates) and with solvent molecules. Understanding these interactions is key to predicting the macroscopic behavior of the substance.
Mechanistic Organic Chemistry and Reactivity Profiles of Methyl 2 Hydroxy 3 Methylphenylacetate
Hydrolysis and Transesterification Mechanisms of the Ester Moiety
The ester functional group in Methyl 2-hydroxy-3-methylphenylacetate is a primary site for nucleophilic attack, leading to hydrolysis or transesterification. These reactions can be catalyzed by either acid or base.
Base-Catalyzed Mechanism (Saponification/Transesterification) : Under basic conditions, such as in the presence of sodium hydroxide (B78521) or an alkoxide like sodium ethoxide, the reaction proceeds via a nucleophilic acyl substitution. The mechanism is a two-step addition-elimination sequence masterorganicchemistry.com.
Nucleophilic Addition: The nucleophile (e.g., hydroxide or alkoxide ion) attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.
Elimination: The tetrahedral intermediate is unstable and collapses, reforming the C=O double bond and eliminating the methoxide (B1231860) ion (CH₃O⁻) as a leaving group.
If the nucleophile is hydroxide, the reaction is hydrolysis (saponification), yielding a carboxylate salt. If an alkoxide is used, it results in transesterification, converting the methyl ester into a different ester masterorganicchemistry.com. To drive the equilibrium towards the desired product in transesterification, the corresponding alcohol of the nucleophilic alkoxide is often used as the solvent in large excess masterorganicchemistry.com.
Acid-Catalyzed Mechanism (Fischer Esterification/Transesterification) : In the presence of a strong acid catalyst (e.g., H₂SO₄), the mechanism involves the activation of the carbonyl group masterorganicchemistry.comyoutube.com.
Protonation: The carbonyl oxygen is protonated by the acid, making the carbonyl carbon significantly more electrophilic.
Nucleophilic Attack: A weak nucleophile, such as water (for hydrolysis) or an alcohol (for transesterification), attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking nucleophile to the methoxy (B1213986) group, converting it into a good leaving group (methanol).
Elimination: The lone pair on the original carbonyl oxygen reforms the pi bond, eliminating methanol (B129727).
Deprotonation: The protonated carbonyl of the new ester is deprotonated, regenerating the acid catalyst and yielding the final product masterorganicchemistry.com.
Enzymatic methods, using lipases for instance, can also achieve transesterification under mild conditions, often with high selectivity chemicalbook.com.
Table 1: Comparison of Ester Hydrolysis and Transesterification Mechanisms
| Feature | Acid-Catalyzed | Base-Catalyzed |
|---|---|---|
| Catalyst | Strong acid (e.g., H₂SO₄) | Strong base (e.g., NaOH, NaOR) |
| Key First Step | Protonation of carbonyl oxygen | Nucleophilic attack on carbonyl carbon |
| Intermediate | Positively charged tetrahedral intermediate | Negatively charged tetrahedral intermediate |
| Nucleophile | Weak (H₂O, ROH) | Strong (⁻OH, ⁻OR) |
| Reversibility | Reversible | Effectively irreversible (saponification) |
| Stoichiometry | Catalytic amount of acid | Stoichiometric amount of base (saponification) |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring
The reactivity of the phenyl ring towards substitution is dictated by the electronic effects of its substituents: the hydroxyl (-OH), methyl (-CH₃), and methylacetoxy (-CH₂COOCH₃) groups.
Electrophilic Aromatic Substitution (EAS) : The most common reaction for benzene (B151609) derivatives is electrophilic aromatic substitution, which proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate (arenium ion) masterorganicchemistry.com. The existing substituents determine the rate and regioselectivity of the reaction.
-OH (Hydroxy) Group: A very strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance (+R effect).
-CH₃ (Methyl) Group: A weakly activating group and an ortho, para-director through an inductive effect (+I effect).
Given the positions (1-hydroxy, 2-methylacetoxy, 3-methyl), the directing effects are as follows:
The -OH group strongly directs incoming electrophiles to positions 4 and 6.
The -CH₃ group directs to positions 4 and 6.
The -CH₂COOCH₃ group directs to positions 4 and 6.
All three substituents reinforce the directing of electrophiles to the C4 and C6 positions. The powerful activating and directing effect of the hydroxyl group will dominate, making positions 4 and 6 the most likely sites of substitution in reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions uci.edumasterorganicchemistry.com.
Nucleophilic Aromatic Substitution (NAS) : Nucleophilic aromatic substitution is far less common and requires the presence of strong electron-withdrawing groups (like -NO₂) at positions ortho or para to a good leaving group (like a halide) libretexts.org. The phenyl ring of this compound lacks these features. Therefore, it is generally unreactive towards NAS under standard conditions. The reaction would not proceed as it cannot form the necessary resonance-stabilized carbanion intermediate (Meisenheimer complex) libretexts.org.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Position on Ring | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|---|
| -OH | 1 | +R >> -I | Strongly Activating | ortho, para (to C2, C6, C4) |
| -CH₂COOCH₃ | 2 | -I | Weakly Deactivating | ortho, para (to C1, C3, C5) |
| -CH₃ | 3 | +I, +H | Weakly Activating | ortho, para (to C2, C4, C6) |
| Combined Effect | - | - | Overall Activated | Strongly directs to C4 and C6 |
Reactions at the Hydroxy Group and Acetate (B1210297) Side Chain
Reactions of the Phenolic Hydroxy Group: The phenolic -OH group is acidic and can be deprotonated by a base. It can also undergo several characteristic reactions.
Acetylation: The hydroxyl group can be readily acetylated using acetic anhydride (B1165640) to form an ester redalyc.org.
Ether Formation (Williamson Ether Synthesis): After deprotonation with a suitable base (e.g., NaH), the resulting phenoxide ion can act as a nucleophile to attack an alkyl halide, forming an ether.
Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of quinone-type structures, though the reaction can be complex and lead to polymerization.
Reactions of the Acetate Side Chain: The acetate side chain possesses a reactive α-carbon (the -CH₂- group flanked by the phenyl ring and the ester).
Enolate Formation: In the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the α-proton can be abstracted to form an enolate. This enolate is a potent nucleophile and can undergo reactions such as alkylation or acylation.
Oxidation to α-Ketoester: The acetate side chain can be oxidized to form an α-ketoester. For example, related aryl acetates can be converted to α-ketoesters using oxidants like aqueous tert-butyl hydroperoxide (TBHP) with a copper oxide catalyst researchgate.net.
Diazo Transfer: Similar to methyl phenylacetate (B1230308), the α-carbon could potentially react with a sulfonyl azide (B81097) (e.g., p-acetamidobenzenesulfonyl azide) in the presence of a base to form a diazo compound, which is a precursor for cyclopropanation reactions wikipedia.org.
Catalytic Transformations Involving this compound as Substrate or Reagent
The functional groups of this compound make it a suitable substrate for various catalytic transformations.
Catalytic Hydrogenation: The ester group can be hydrogenated to an alcohol. While challenging, transition-metal catalysts, particularly those based on ruthenium, have been shown to effectively hydrogenate methyl phenylacetate to 2-phenylethanol (B73330) under hydrogen pressure researchgate.net. The presence of the phenolic hydroxyl and methyl groups may influence catalyst activity and selectivity. The aromatic ring can also be hydrogenated to a cyclohexyl ring under more forcing conditions.
Copper-Catalyzed Oxidation: As mentioned, the acetate side chain is a candidate for oxidation. Copper-catalyzed methods using oxidants like TBHP can convert aryl acetates into α-ketoesters, a transformation that could likely be applied to this substrate researchgate.net.
Enzymatic Transformations: Biocatalysts offer high selectivity. Lipases can be used for the enantioselective hydrolysis or transesterification of the ester group chemicalbook.com. Other enzymes, such as norcoclaurine synthase, have been shown to accept a broad range of phenylacetaldehyde (B1677652) and phenylacetone (B166967) derivatives, suggesting that derivatives of this compound might serve as substrates for enzymatic C-N or C-C bond formations nih.gov.
Catalytic Transesterification: In addition to traditional acid/base catalysis, metal triflates like Sc(OTf)₃ can catalyze the transesterification of esters with alcohols, often accelerated by microwave irradiation organic-chemistry.org.
Table 3: Potential Catalytic Reactions
| Reaction Type | Catalyst System (Example) | Substrate Moiety | Product Type |
|---|---|---|---|
| Ester Hydrogenation | Ru(acac)₃ / Phosphine / Zn | Ester | Primary Alcohol |
| Side-Chain Oxidation | CuO / TBHP | Acetate α-carbon | α-Ketoester |
| Transesterification | Novozym 435 (Lipase) | Ester | New Ester |
| Transesterification | Sc(OTf)₃ / Heat | Ester | New Ester |
Photochemical and Thermal Decomposition Pathways and Stability Studies
Thermal Decomposition: When heated to decomposition, organic esters often emit acrid smoke and irritating fumes nih.gov. The decomposition of this compound would likely proceed through several pathways:
Decarboxylation/Decarbonylation: Cleavage of the ester group could occur, potentially leading to the loss of CO₂ or CO and the formation of various smaller molecules.
Bond Homolysis: At high temperatures, as seen in the pyrolysis of hydroxyacetone, the initial steps involve the homolytic cleavage of the weakest C-C bonds nsf.gov. For the target molecule, this could include the bond between the phenyl ring and the acetate side chain or the benzylic C-C bond.
Side-Chain Elimination: The side chain could undergo elimination reactions, particularly at elevated temperatures.
Photochemical Decomposition: Photolysis could provide an alternative degradation pathway. Carbonyl compounds, such as the ester in this molecule, can absorb UV radiation. Studies on related hydroxycarbonyl (B1239141) compounds show that photolysis can be a significant atmospheric oxidation channel researchgate.net. Potential photochemical reactions include:
Norrish Type I Reaction: Homolytic cleavage of the C-C bond adjacent to the carbonyl group, which would lead to the formation of radical species.
Norrish Type II Reaction: Intramolecular hydrogen abstraction by the excited carbonyl oxygen from the γ-position. However, this is less likely for this specific molecule due to the structure.
Phenol-Mediated Reactions: The phenolic group can also be involved in photochemical processes, potentially leading to the formation of phenoxy radicals and subsequent coupling or oxidation products.
Investigation of Methyl 2 Hydroxy 3 Methylphenylacetate in Material Science and Other Advanced Chemical Applications
Methyl 2-hydroxy-3-methylphenylacetate as a Precursor for Advanced Materials
The bifunctional nature of this compound, possessing both a hydroxyl and an ester group, suggests its potential as a building block for novel materials.
There is limited direct scientific literature available specifically detailing the use of this compound as a monomer in polymer synthesis. However, the broader class of phenolic esters is of growing interest in polymer chemistry. Poly(phenolic ester)s are being explored for their potential as biodegradable plastics. researchgate.net The synthesis of these polymers can be challenging due to transesterification reactions, but various ring-opening polymerization systems are being developed to create aromatic/semiaromatic poly(phenolic ester)s with controlled molecular weights. researchgate.net Phenolic acids have also been used to prepare poly(anhydride-esters) with antioxidant properties through solution polymerization methods. nih.gov Given these trends, it is conceivable that this compound could serve as a monomer or a comonomer in the synthesis of specialized polyesters, potentially imbuing the resulting polymer with specific properties derived from its substituted phenyl ring. However, specific research to validate this application is not prominent in the public domain.
Advanced Chemical Intermediate in Fine Chemical Synthesis
This compound and its isomers serve as valuable intermediates in the synthesis of more complex organic compounds. The structural isomer, Methyl 2-(4-hydroxy-3-methylphenyl)acetate, is utilized as an intermediate, with its structure allowing for reactions like oxidation to produce quinones or carboxylic acids, and reduction to form alcohols. The synthesis of such intermediates often involves the esterification of the corresponding phenylacetic acid with methanol (B129727) under acidic conditions. A critical aspect of these syntheses can be the protection of the hydroxyl group to prevent unwanted side reactions. The parent compound, methyl phenylacetate (B1230308), is a precursor for methyl phenyldiazoacetate, which is used in cyclopropanation reactions. wikipedia.org This underscores the utility of phenylacetate derivatives as versatile building blocks in organic synthesis.
Table 1: Reactions involving a structural isomer, Methyl 2-(4-hydroxy-3-methylphenyl)acetate
| Reaction Type | Potential Products |
| Oxidation | Quinones, Carboxylic acids |
| Reduction | Alcohols and other derivatives |
| Data based on the reactivity of a structural isomer, suggesting potential reaction pathways for this compound. |
Olfactory and Flavor Chemistry Research (Focus on Chemical Synthesis and Analytical Aspects)
While specific olfactory data for this compound is not widely documented, the parent compound, methyl phenylacetate, is well-known in the flavor and fragrance industry for its strong, sweet, honey-like aroma. wikipedia.orgscentspiracy.comodowell.com It is found naturally in some foods like coffee and honey and is used to impart honey scents in perfumes and flavorings. scentspiracy.comhmdb.ca The odor profile of methyl phenylacetate is described as floral, sweet, and fruity with rose nuances. scent.vn
The synthesis of such aromatic esters for flavor and fragrance applications is a key area of research. These are often synthesized via esterification of the corresponding acid. scentspiracy.com The introduction of hydroxyl and methyl groups on the phenyl ring, as in this compound, would be expected to modulate the olfactory properties, and research in this area would focus on the synthesis of high-purity material for sensory evaluation and the analytical techniques to characterize it. The structural isomer, Methyl (4-hydroxy-3-methylphenyl)acetate, is noted for its pleasant, sweet aroma, suggesting its potential use in the fragrance and flavor industries. cymitquimica.com
Table 2: Olfactory Profile of Methyl Phenylacetate
| Odor Descriptor | |
| Primary | Honey |
| Secondary | Floral, Sweet, Fruity, Spicy |
| This table describes the odor profile of the parent compound, methyl phenylacetate, which provides a basis for understanding the potential olfactory characteristics of its derivatives. scentspiracy.comscent.vn |
Environmental Fate and Degradation Studies (e.g., Bioremediation of the compound itself)
There is no specific information available regarding the environmental fate and degradation of this compound. However, studies on the parent compound, methyl phenylacetate, can offer some insights. Methyl phenylacetate is expected to exist as a vapor in the atmosphere and be degraded by reaction with hydroxyl radicals with a half-life of approximately 8.6 days. nih.gov It is expected to have high mobility in soil and may volatilize from moist soil surfaces. nih.gov Biodegradation is also a potential fate process, with a 75% degradation observed in a Closed Bottle test. nih.gov
The bioremediation of substituted phenolic compounds, in general, is an active area of research. The cytotoxicity of these compounds can be a limiting factor, but two-phase partitioning bioreactors have shown promise in treating mixtures of substituted phenols by controlling the release of the substrate to microorganisms. Enzymatic hydrolysis is another relevant degradation pathway for phenyl acetates, with the rate of hydrolysis being influenced by the nature of the substitution on the phenyl ring. nih.gov While these general principles apply, specific studies on the environmental breakdown and potential for bioremediation of this compound are needed for a complete understanding of its environmental impact.
Structure Activity Relationship Sar Studies in Mechanistic Chemical Biology
Molecular Recognition and Binding Interactions with Biological Macromolecules (e.g., enzymes, receptors) in vitro
There is currently no available scientific literature detailing the in vitro molecular recognition or binding interactions of Methyl 2-hydroxy-3-methylphenylacetate with any biological macromolecules.
The study of how a molecule like this compound would interact with biological targets such as enzymes or receptors is fundamental to understanding its potential biological effects. Such interactions are governed by the three-dimensional shape of the molecule and the distribution of its electronic properties. The hydroxyl (-OH), methyl (-CH3), and methyl ester (-COOCH3) functional groups on the phenylacetate (B1230308) scaffold would be the primary drivers of these interactions.
Chemical Modifications and Their Impact on Specific Biochemical Pathways in vitro (e.g., enzyme inhibition profiles)
No in vitro studies on chemical modifications of this compound and their effects on biochemical pathways have been published.
Structure-activity relationship (SAR) studies would typically involve the synthesis of analogs of this compound to probe the importance of each functional group. For instance, modification or removal of the hydroxyl group would ascertain its role in binding affinity or activity. Altering the position of the methyl group on the phenyl ring could reveal steric or electronic effects critical for interaction with a target. Furthermore, changing the ester to an amide or a carboxylic acid would explore the impact of this moiety on the compound's properties.
For related compounds, such as 2-anilinophenylacetic acids (analogs of the NSAID diclofenac), the position of substituents on the phenyl rings has been shown to be important for the potency and selectivity of cyclooxygenase (COX) inhibition. nih.gov Specifically, a methyl group on the phenylacetic acid ring has been indicated as a requirement for COX-2 selectivity in some analogs. nih.gov
Computational Approaches to Predict Ligand-Target Interactions and Binding Affinity
There are no published computational studies specifically predicting the ligand-target interactions or binding affinity of this compound.
Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting how a small molecule might bind to a protein target. nih.gov These approaches can provide insights into the binding pose, the key interacting amino acid residues, and an estimation of the binding free energy. nih.gov In the absence of experimental data, a computational approach would be the first step in identifying potential biological targets for this compound. Such studies could screen this compound against a library of known protein structures to generate hypotheses about its potential mechanism of action. sigmaaldrich.comwikipedia.org
For example, computational docking has been successfully used to predict the binding of hydroxy-3-phenylcoumarins to enzymes involved in skin aging, such as tyrosinase and collagenase, guiding further experimental work. nih.gov A similar approach for this compound would be necessary to predict its potential biological targets.
Mechanistic Elucidation of Bioactivity at the Molecular Level (excluding in vivo efficacy or clinical outcomes)
Due to the lack of in vitro or in vivo studies, the mechanism of bioactivity at the molecular level for this compound remains unelucidated.
Determining the molecular mechanism of action would involve identifying the direct biological target(s) of the compound and understanding how their function is modulated. This would typically involve a combination of techniques, including affinity chromatography to isolate binding partners, enzymatic assays to measure inhibition or activation, and cell-based assays to observe downstream signaling effects. Without any initial data on the bioactivity of this compound, it is not possible to speculate on its molecular mechanism.
Future Research Directions and Emerging Opportunities for Methyl 2 Hydroxy 3 Methylphenylacetate
Development of Novel and Highly Efficient Synthetic Methodologies with Enhanced Sustainability
The future synthesis of Methyl 2-hydroxy-3-methylphenylacetate should prioritize efficiency, cost-effectiveness, and environmental responsibility. Research can draw inspiration from established and emerging methods for analogous compounds.
Enzymatic and Biocatalytic Approaches: Biocatalysis is increasingly important in synthetic chemistry. researchgate.net Future work could focus on enzymatic esterification, using lipases to catalyze the reaction between a corresponding acid and methanol (B129727). This approach, which has been successful for compounds like methyl 3-hydroxybutyrate, often proceeds under mild conditions with high selectivity, minimizing waste. researchgate.net The development of robust, immobilized enzymes could allow for continuous flow processes and easy catalyst recycling. researchgate.net
Catalytic Carbonylation: Sustainable routes for synthesizing alkyl arylacetates have been developed using palladium-catalyzed carbonylation of benzyl (B1604629) acetates. rsc.org A key advantage is the use of ambient pressure carbon monoxide, enhancing the safety and sustainability of the protocol. rsc.org Investigating similar palladium-based catalytic systems for the carbonylation of a suitably substituted benzyl-type precursor could provide a halogen- and base-free pathway to this compound.
Knoevenagel Condensation Variants: The Knoevenagel condensation is a powerful tool for C-C bond formation. chemrxiv.orgchemrxiv.org Research into piperidine-catalyzed condensation of appropriately substituted benzaldehydes with ester-containing reagents could be a viable route. chemrxiv.orgchemrxiv.org Optimizing this reaction for sustainability would involve exploring solvent-free conditions or the use of recyclable catalysts.
A comparative overview of potential sustainable synthetic strategies is presented below.
| Methodology | Potential Precursors | Key Advantages | Primary Research Goal |
| Enzymatic Esterification | 2-hydroxy-3-methylphenylacetic acid, Methanol | High selectivity, Mild reaction conditions, Reduced waste | Develop a robust biocatalyst for high-yield synthesis |
| Catalytic Carbonylation | Substituted Benzyl Acetate (B1210297), Carbon Monoxide, Methanol | Halogen- and base-free, Use of ambient pressure CO | Optimize Pd-catalyst system for the specific substrate |
| Knoevenagel Condensation | Substituted Benzaldehyde, Ester Reagent | C-C bond formation, Well-established reaction class | Adapt for sustainable conditions (e.g., solvent-free) |
Exploration of Unconventional Reactivity and Catalytic Transformations
The functional groups of this compound—the hydroxyl, ester, and aromatic ring—offer multiple sites for exploring novel chemical transformations.
Hydrogenation and Reduction: The ester group can be a target for reduction to form the corresponding alcohol. Transition-metal catalyzed hydrogenation of esters is a more atom-economical alternative to traditional stoichiometric reagents like LiAlH₄. researchgate.net Future studies could investigate ruthenium-phosphine catalytic systems, which have proven effective for the hydrogenation of methyl phenylacetate (B1230308), to selectively reduce the ester moiety in this compound. researchgate.net
Oxidation Reactions: The secondary hydroxyl group is a prime site for oxidation to a ketone, which would provide a new synthetic intermediate. Furthermore, the methoxy (B1213986) group on related compounds can undergo oxidation to form aldehydes or carboxylic acids, suggesting that the methyl group on the phenyl ring could also be a target for selective oxidation under specific catalytic conditions.
Aromatic Ring Functionalization: The phenyl ring can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents to modulate the molecule's properties. The directing effects of the existing hydroxyl, methyl, and acetate-methyl groups would be a key area of investigation to control the regioselectivity of these substitutions.
Integration of Advanced Analytical Techniques for Comprehensive Profiling and Quality Control
Rigorous characterization is essential for any new compound. A suite of advanced analytical techniques will be necessary for the comprehensive profiling and quality control of this compound.
Spectroscopic Methods:
NMR Spectroscopy: ¹H and ¹³C NMR will be fundamental for structural elucidation, confirming the connectivity of atoms and the positions of substituents on the aromatic ring.
Infrared (IR) Spectroscopy: IR analysis will be used to confirm the presence of key functional groups, such as the hydroxyl (-OH stretch) and ester carbonyl (C=O stretch). nih.gov
Chromatographic and Mass Spectrometric Methods:
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is crucial for assessing purity and identifying volatile impurities. nih.govthegoodscentscompany.com
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is vital for confirming the molecular weight and detecting non-volatile impurities or degradation products. bldpharm.com
The table below summarizes the primary applications of these analytical techniques.
| Technique | Primary Application | Information Obtained |
| ¹H and ¹³C NMR | Structural Elucidation | Atomic connectivity, chemical environment of protons and carbons |
| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of hydroxyl, carbonyl, and other key functional groups |
| GC-MS | Purity Assessment & Impurity ID | Separation and identification of volatile components |
| HPLC-MS | Purity & Molecular Weight | Confirmation of molecular weight, detection of non-volatile impurities |
Computational Design and Prediction of Novel functionalities and Applications
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules before engaging in extensive lab work.
Density Functional Theory (DFT) Calculations: DFT methods can be employed to model the geometric and electronic structure of this compound. mdpi.com Such calculations can predict spectroscopic signatures (like IR and NMR spectra), helping to validate experimental results. Furthermore, DFT can be used to investigate reaction mechanisms and calculate activation energies for potential transformations, guiding the design of efficient catalytic processes. mdpi.com
Predicting Physicochemical Properties: Computational models can predict key properties such as solubility, lipophilicity (logP), and boiling point. nih.govnih.gov These predictions are invaluable for designing applications in materials science or for understanding potential biological interactions. For instance, the calculated properties of methyl phenylacetate include a molecular weight of 150.17 g/mol and a logP of 1.82. nih.gov Similar calculations for this compound would provide a foundational dataset for its characterization.
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Mechanistic Chemical Biology
The unique structure of this compound makes it a candidate for exploration in several interdisciplinary fields.
Materials Science: Phenylcyanoacrylates, which share structural similarities, have been used as monomers in the synthesis of functional polymers and in the development of UV-absorbing materials. chemrxiv.org The hydroxyl and ester groups of this compound could be leveraged for polymerization or for grafting onto surfaces to create novel materials with tailored properties. Its potential as a building block for hierarchical porous hybrid materials could also be an interesting avenue. chemrxiv.org
Chemical Biology: The molecule could serve as a scaffold for the development of novel biologically active compounds. The ester can be hydrolyzed to a carboxylic acid, and the hydroxyl group can be further functionalized, providing handles for creating a library of derivatives. These derivatives could then be screened for various biological activities, drawing inspiration from the wide range of applications found for other functionalized aromatic esters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
